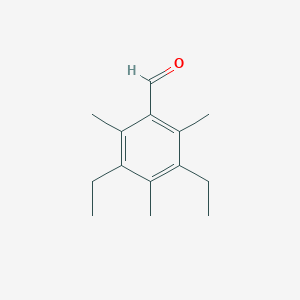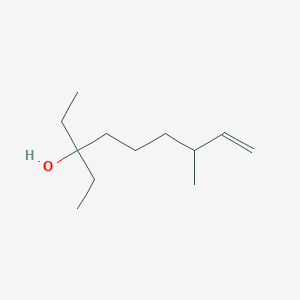
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is a chemical compound with the molecular formula C8H18BrNO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide typically involves the quaternization of 2,4-dimethylmorpholine with ethyl bromide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane
Catalyst: No catalyst is required for this reaction
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities
Purification steps: Such as recrystallization or chromatography to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of the bromide ion, it can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution reactions: The major products are typically the corresponding substituted morpholine derivatives.
Oxidation and reduction reactions: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, although it is not widely used in clinical settings.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows it to interact with negatively charged sites on biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 2,4-Dimethylmorpholine
- 4-Methylmorpholine
Uniqueness
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
88126-76-5 |
|---|---|
Molekularformel |
C8H18NO.Br C8H18BrNO |
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
4-ethyl-2,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WOYXVYJUCWAPCJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CCOC(C1)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)



![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
